N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chloro and fluoro substitution on a phenyl ring, which is connected to a dihydroimidazole moiety. The presence of these substituents can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydroimidazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The dihydroimidazole ring can be oxidized to form imidazole derivatives or reduced to form more saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Imidazole derivatives.
Reduction: Saturated imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets. The dihydroimidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having chloro and fluoro substituents but differs in the core structure.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Shares the chloro and fluoro substituents but has a quinazoline core.
Uniqueness
N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern and the presence of the dihydroimidazole ring, which can confer distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9ClFN3 |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9ClFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI Key |
LQFHXWPONIXMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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